Analytical Performance: Detection Limit and Quantification Precision for Defluoro-decarboxyl Ofloxacin via RP-HPLC
A validated RP-HPLC method achieved a limit of detection (LOD) of 0.10 μg/mL for Defluoro-decarboxyl Ofloxacin (referred to as decarboxy ofloxacin, DOF), compared to 0.03 μg/mL for parent ofloxacin (OF) under identical conditions. The relative standard deviation (RSD) for quantification was 0.77% for DOF versus 0.10% for OF, indicating acceptable method precision for impurity analysis [1].
| Evidence Dimension | RP-HPLC analytical performance: LOD and quantification precision (RSD) |
|---|---|
| Target Compound Data | LOD = 0.10 μg/mL; RSD = 0.77% |
| Comparator Or Baseline | Ofloxacin (OF): LOD = 0.03 μg/mL; RSD = 0.10% |
| Quantified Difference | LOD is 3.3-fold higher; RSD is 7.7-fold higher |
| Conditions | Reversed-phase HPLC, simultaneous separation of ofloxacin and four degradation products |
Why This Matters
The validated analytical parameters establish the detection threshold and precision expected when using this compound as a reference standard, directly impacting the reliability of impurity quantification in pharmaceutical formulations.
- [1] Zivanovic, L., Zigic, G., & Zecevic, M. (2006). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography A, 1119(1-2), 224-230. View Source
